LSD1 Inhibitory Potency and LSD2 Selectivity Versus Parent 4-Br-PCPA
cis-4-Br-2,5-F2-PCPA (7c) inhibits LSD1 with a Ki of 0.094 ± 0.0057 μM, representing a 63-fold improvement in potency relative to the parent 4-Br-PCPA (1c; Ki = 5.9 ± 0.65 μM) [1]. Against LSD2, 7c exhibits a Ki of 8.4 ± 0.43 μM, yielding an LSD1/LSD2 selectivity ratio of 89 [1]. In contrast, the parent 1c shows only 14-fold selectivity (LSD2 Ki = 80 ± 5.6 μM) [1]. Among the 65 derivatives tested, 7c ranks among the most potent LSD1 inhibitors (Ki < 0.1 μM) while maintaining single-digit micromolar LSD2 inhibition, a profile that distinguishes it from more LSD2-sparing analogs like 8c (Ki LSD1 = 0.011 μM; LSD2 = 7.0 μM) [1].
| Evidence Dimension | LSD1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.094 ± 0.0057 μM |
| Comparator Or Baseline | Parent 4-Br-PCPA (1c): 5.9 ± 0.65 μM; 8c (cis-3-F-4-Br-5-F-PCPA): 0.011 ± 0.0047 μM |
| Quantified Difference | 63-fold more potent than 1c; 8.5-fold less potent than 8c |
| Conditions | In vitro histone demethylation inhibition assay using peroxidase-coupled method with K4-dimethylated H3(1–20) peptide substrate |
Why This Matters
This quantitative potency and selectivity profile enables researchers to achieve robust LSD1 inhibition at sub-micromolar concentrations while maintaining measurable LSD2 engagement, a combination relevant for studying LSD1/LSD2 functional interplay in cancer models.
- [1] Niwa H, Watanabe C, Sato S, et al. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Med Chem Lett. 2022;13(9):1485-1492. doi:10.1021/acsmedchemlett.2c00294. View Source
